N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide
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Overview
Description
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide is a complex organic compound that features a quinoxaline core linked to an oxadiazole ring and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline core. The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The oxadiazole ring is then introduced via cyclization reactions involving amidoximes and carboxyl derivatives or aldehydes in the presence of organic bases . The final step involves the attachment of the oxan-4-yl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the oxadiazole and quinoxaline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique electronic and photophysical properties.
Industrial Chemistry: The compound serves as a precursor for the synthesis of various polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . The oxadiazole ring contributes to the compound’s stability and bioavailability, enhancing its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Hybrids: These compounds also contain oxadiazole rings and exhibit similar biological activities.
Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxylic acid share the quinoxaline core and have comparable chemical properties.
Uniqueness
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide is unique due to the combination of its structural elements, which confer distinct chemical reactivity and biological activity. The presence of both the oxadiazole and quinoxaline moieties allows for versatile applications in various scientific fields.
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-17(14-9-18-12-3-1-2-4-13(12)20-14)19-10-15-21-16(22-25-15)11-5-7-24-8-6-11/h1-4,9,11H,5-8,10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEGWMQGBIHLOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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